3-((2,5-Difluorobenzyl)oxy)cyclobutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2,5-Difluorobenzyl)oxy)cyclobutan-1-amine is a chemical compound with the molecular formula C11H13F2NO and a molecular weight of 213.22 g/mol This compound features a cyclobutane ring substituted with an amine group and a 2,5-difluorobenzyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,5-Difluorobenzyl)oxy)cyclobutan-1-amine typically involves the reaction of 2,5-difluorobenzyl alcohol with cyclobutanone in the presence of a suitable base to form the intermediate 3-((2,5-difluorobenzyl)oxy)cyclobutanone. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve bulk custom synthesis, where the starting materials and reaction conditions are optimized for large-scale production. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-((2,5-Difluorobenzyl)oxy)cyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the amine or ether groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutanol derivatives .
Scientific Research Applications
3-((2,5-Difluorobenzyl)oxy)cyclobutan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-((2,5-Difluorobenzyl)oxy)cyclobutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-((2,4-Difluorobenzyl)oxy)cyclobutan-1-amine
- 3-((2,6-Difluorobenzyl)oxy)cyclobutan-1-amine
- 3-((3,5-Difluorobenzyl)oxy)cyclobutan-1-amine
Uniqueness
3-((2,5-Difluorobenzyl)oxy)cyclobutan-1-amine is unique due to the specific positioning of the fluorine atoms on the benzyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets and distinct properties compared to its analogs .
Properties
Molecular Formula |
C11H13F2NO |
---|---|
Molecular Weight |
213.22 g/mol |
IUPAC Name |
3-[(2,5-difluorophenyl)methoxy]cyclobutan-1-amine |
InChI |
InChI=1S/C11H13F2NO/c12-8-1-2-11(13)7(3-8)6-15-10-4-9(14)5-10/h1-3,9-10H,4-6,14H2 |
InChI Key |
FDZXENUYRAKNFE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1OCC2=C(C=CC(=C2)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.